molecular formula C17H19NO2 B405808 N-(4-ethylphenyl)-3-phenoxypropanamide

N-(4-ethylphenyl)-3-phenoxypropanamide

Cat. No.: B405808
M. Wt: 269.34g/mol
InChI Key: NYGVDIUJRNNMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with an ethyl group at the para position and a phenoxy group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-phenoxypropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenoxypropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and phenoxy groups.

    Reduction: The corresponding amine derivative.

    Substitution: Substituted phenyl and phenoxy derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-phenyl)-3-phenoxy-propionamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Ethyl-phenyl)-3-phenoxy-acetamide: Similar structure but with an acetamide group instead of a propionamide group.

Uniqueness

N-(4-ethylphenyl)-3-phenoxypropanamide is unique due to the specific combination of the ethyl-substituted phenyl group and the phenoxy-propionamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(4-ethylphenyl)-3-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-2-14-8-10-15(11-9-14)18-17(19)12-13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

NYGVDIUJRNNMRX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.